molecular formula C22H36N2O2 B5971659 7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane

7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane

Cat. No. B5971659
M. Wt: 360.5 g/mol
InChI Key: UBCLZTCUFDLAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a spirocyclic compound that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane is not fully understood. However, studies have suggested that the compound may exert its anti-tumor effects by inducing apoptosis in cancer cells. The compound may also inhibit the growth of tumors by disrupting the cell cycle. The anti-inflammatory effects of the compound may be due to its ability to inhibit the NF-kB signaling pathway. The anti-viral activity of the compound may be due to its ability to inhibit viral replication.
Biochemical and Physiological Effects:
Studies have shown that 7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane has both biochemical and physiological effects. The compound has been shown to cause DNA damage in cancer cells, leading to apoptosis. The compound has also been shown to reduce the production of pro-inflammatory cytokines, leading to a decrease in inflammation. Furthermore, the compound has been shown to inhibit the replication of the herpes simplex virus, leading to a decrease in viral load.

Advantages and Limitations for Lab Experiments

One advantage of using 7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane in lab experiments is its potential therapeutic applications. The compound has shown promising results in various studies, making it a promising candidate for further research. However, one limitation of using the compound in lab experiments is its limited availability. The compound is not readily available and may be difficult to synthesize.

Future Directions

There are several future directions for the research of 7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane. One future direction is to investigate the compound's potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease. Another future direction is to investigate the compound's mechanism of action in more detail to better understand how it exerts its anti-tumor, anti-inflammatory, and anti-viral effects. Furthermore, future research could focus on synthesizing analogs of the compound to improve its potency and selectivity.

Synthesis Methods

The synthesis of 7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane has been achieved using different methods, including the use of a double Mannich reaction and a one-pot reaction. The double Mannich reaction involves the reaction of 2,3-dimethoxybenzaldehyde, 2,2-dimethyl-1-propene, and formaldehyde in the presence of a base catalyst. The one-pot reaction involves the reaction of 2,3-dimethoxybenzaldehyde, 2,2-dimethyl-1-propene, formaldehyde, and ammonium acetate in the presence of a base catalyst. Both methods have been successful in synthesizing the compound.

Scientific Research Applications

7-(2,3-dimethoxybenzyl)-2-(2,2-dimethylpropyl)-2,7-diazaspiro[4.5]decane has shown potential therapeutic applications in scientific research. The compound has been investigated for its anti-tumor, anti-inflammatory, and anti-viral activities. Studies have shown that the compound has a cytotoxic effect on cancer cells and can inhibit the growth of tumors. The compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, the compound has been shown to have anti-viral activity against the herpes simplex virus.

properties

IUPAC Name

9-[(2,3-dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O2/c1-21(2,3)15-24-13-11-22(17-24)10-7-12-23(16-22)14-18-8-6-9-19(25-4)20(18)26-5/h6,8-9H,7,10-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCLZTCUFDLAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCC2(C1)CCCN(C2)CC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-[(2,3-Dimethoxyphenyl)methyl]-2-(2,2-dimethylpropyl)-2,9-diazaspiro[4.5]decane

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